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Compound of Interest

Compound Name: Omphalotin A

Cat. No.: B12363023 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to address common challenges

encountered during the heterologous expression of Omphalotin A.

Frequently Asked Questions (FAQs)
Q1: What is Omphalotin A and why is its heterologous expression important?

Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from

the fungus Omphalotus olearius. Its complex structure, featuring multiple backbone N-

methylations, makes chemical synthesis challenging.[1] Heterologous expression, particularly

in yeast systems like Pichia pastoris, offers a promising alternative for sustainable production,

enabling research into its therapeutic potential and the generation of novel analogs.[2]

Q2: What are the key biosynthetic genes required for Omphalotin A production?

The biosynthesis of Omphalotin A requires two key enzymes encoded by the ophMA and

ophP genes.[2]

OphMA: This is a large precursor protein that contains the core peptide sequence of

Omphalotin A at its C-terminus. Crucially, it also possesses an N-terminal S-

adenosylmethionine (SAM)-dependent methyltransferase domain that autocatalytically

installs the multiple backbone N-methylations on the core peptide.[3][4]
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OphP: This is a prolyl oligopeptidase that acts as a macrocyclase. After methylation, OphP

recognizes and cleaves the modified core peptide from the OphMA precursor and catalyzes

the head-to-tail cyclization to form the mature Omphalotin A.[4]

Q3: Which heterologous host is most commonly used for Omphalotin A expression?

Pichia pastoris (now also known as Komagataella phaffii) is the most widely reported and

successful host for the heterologous production of Omphalotin A and its analogs.[2][5][6] This

yeast is favored for its ability to grow to high cell densities, its strong and tightly regulated

promoters, and its capacity for post-translational modifications.[6]

Q4: Is Omphalotin A secreted from Pichia pastoris?

No, Omphalotin A is typically not secreted and accumulates intracellularly in Pichia pastoris.[7]

Therefore, cell lysis is required to extract the product.

Troubleshooting Guide
Issue 1: No detectable Omphalotin A production.
If you are unable to detect any Omphalotin A in your cell lysates, consider the following

potential causes and solutions:
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Potential Cause Suggested Solution(s)

Incorrect gene integration

Verify the correct integration of both ophMA and

ophP expression cassettes into the P. pastoris

genome using PCR with primers flanking the

integration site.

Codon usage issues

The native codons of ophMA and ophP from

Omphalotus olearius may not be optimal for

efficient translation in P. pastoris. Re-synthesize

the genes with codons optimized for P. pastoris.

Ineffective promoter induction

If using the inducible AOX1 promoter, ensure

complete removal of repressing carbon sources

(like glucose or glycerol) before methanol

induction. Verify the methanol concentration and

induction time.[8][9]

Protein degradation

Intracellular proteases may degrade the

biosynthetic enzymes or the final product. Add

protease inhibitors to your lysis buffer and keep

samples on ice during extraction.

Sub-optimal cultivation conditions

Ensure the pH, temperature, and aeration of

your culture are within the optimal range for P.

pastoris growth and protein expression.

Issue 2: Detection of linear precursor but no cyclic
Omphalotin A.
This issue points towards a problem with the macrocyclization step.
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Potential Cause Suggested Solution(s)

Low or no active OphP

- Verify the expression of OphP via Western blot

if a tag is present. - Check for mutations in the

ophP gene sequence. - Co-expression of

molecular chaperones may aid in the correct

folding of OphP.

Incomplete methylation of the precursor

OphP may not efficiently recognize and cyclize

an incompletely methylated precursor. Analyze

the methylation status of the linear peptide by

mass spectrometry.[3] If methylation is

incomplete, consider optimizing OphMA

expression or ensuring sufficient intracellular

SAM levels.

Sub-optimal lysis/extraction conditions

The conditions for cell lysis and extraction might

inactivate OphP before it can cyclize the

precursor. Experiment with different lysis buffers

and methods.

Issue 3: Consistently low yield of Omphalotin A.
If you are able to produce Omphalotin A but the yield is unsatisfactory, the following strategies

can be employed for optimization:
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Optimization Strategy Key Considerations

Promoter Selection

The strong, methanol-inducible AOX1 promoter

is commonly used.[1] However, for processes

where methanol is undesirable, the constitutive

GAP promoter is a viable alternative, though it

may result in different expression levels.[10][11]

Codon Optimization

Optimizing the codon usage of ophMA and ophP

for P. pastoris can significantly enhance

translational efficiency and protein expression

levels.[5][12]

Cultivation Conditions

- Temperature: Lowering the induction

temperature (e.g., from 30°C to 25°C) can

improve protein folding and reduce protease

activity.[8] - pH: Maintaining an optimal pH

(typically around 6.0) can enhance product

stability. - Aeration: High-density cultures have a

high oxygen demand. Ensure adequate aeration

to prevent oxygen limitation, which can

negatively impact yield.

Methanol Feed Strategy (for AOX1 promoter)

The rate of methanol addition is critical. A

constant, low-level feed is often better than

intermittent high concentrations to maintain

induction without causing toxicity.[8][9] Fed-

batch cultivation with a controlled methanol feed

is recommended for high-yield production.[13]

Co-expression of Chaperones

Overexpressing molecular chaperones can

assist in the proper folding of OphMA and OphP,

potentially increasing the amount of active

enzyme and boosting overall yield.

Data on Recombinant Protein Yield in Pichia
pastoris
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While specific quantitative data for Omphalotin A yield is not widely published, the following

table summarizes representative yields for other recombinant proteins in P. pastoris, illustrating

the impact of different production strategies. This data can serve as a benchmark for what may

be achievable.

Recombinant
Protein

Promoter
Cultivation
Strategy

Yield (mg/L) Reference

Elastin-like

polypeptide
AOX1 Fed-batch ~200 [14]

Recombinant

lectin
Constitutive Fed-batch ~265 [15]

Anti-T-cell

Immunotoxin
AOX1

Fed-batch

(optimized)
37

Recombinant

Phytase
GAP Batch ~58

Experimental Protocols
Protocol 1: Codon Optimization of ophMA and ophP

Obtain the protein sequences for OphMA and OphP.

Use a gene optimization software tool. Input the protein sequences and select Pichia

pastoris as the expression host.

The software will generate a DNA sequence with codons adapted to the codon usage

frequency of P. pastoris.

Synthesize the optimized genes and clone them into a suitable P. pastoris expression vector

(e.g., pPICZα A for intracellular expression).

Table of Codon Usage for Pichia pastoris (Based on 137 CDS's, 81301 codons)
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Codon Amino Acid Frequency per Thousand

UUU F 24.1

UUC F 20.6

UUA L 15.6

UUG L 31.5

CUU L 15.9

CUC L 7.6

CUA L 10.7

CUG L 14.9

AUU I 31.1

AUC I 19.4

AUA I 11.1

AUG M 18.7

GUU V 26.9

GUC V 14.9

GUA V 9.9

GUG V 12.3

UCU S 24.4

UCC S 16.5

UCA S 15.2

UCG S 7.4

AGU S 12.5

AGC S 7.6

CCU P 15.8
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CCC P 6.8

CCA P 18.9

CCG P 3.9

ACU T 22.4

ACC T 14.5

ACA T 13.8

ACG T 6.0

GCU A 28.9

GCC A 16.6

GCA A 15.1

GCG A 3.9

UAU Y 16.0

UAC Y 18.1

UAA STOP 0.8

UAG STOP 0.5

CAU H 11.8

CAC H 9.1

CAA Q 25.4

CAG Q 16.3

AAU N 25.1

AAC N 26.7

AAA K 29.9

AAG K 33.8

GAU D 35.7
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GAC D 25.9

GAA E 37.4

GAG E 29.0

UGU C 7.7

UGC C 4.4

UGA STOP 0.3

UGG W 10.3

CGU R 6.9

CGC R 2.2

CGA R 4.2

CGG R 1.9

AGA R 20.1

AGG R 6.6

GGU G 25.5

GGC G 8.1

GGA G 19.1

GGG G 5.8

(Data adapted from available

codon usage databases[7][12])

Protocol 2: General Procedure for Omphalotin A
Expression in P. pastoris (AOX1 promoter)

Transformation: Co-transform a suitable P. pastoris strain (e.g., GS115) with linearized

expression vectors containing the codon-optimized ophMA and ophP genes. Select for

transformants on appropriate selection media.
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Screening: Screen multiple colonies for expression to identify a high-producing clone.

Inoculum: Inoculate a single colony into 25 mL of BMGY medium (Buffered Glycerol-complex

Medium) and grow at 30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

Biomass Generation: Inoculate a larger volume of BMGY (e.g., 1 L in a 2.5 L baffled flask)

with the starter culture to an initial OD600 of ~0.1. Grow at 30°C with vigorous shaking (~250

rpm) until the culture reaches the late-log phase (OD600 > 10).

Induction: Harvest the cells by centrifugation (e.g., 3000 x g for 5 min). Resuspend the cell

pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of ~1.0.

Production: Incubate at a reduced temperature (e.g., 25°C) with vigorous shaking. Add

methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction. Continue

induction for 72-96 hours.

Harvest: Harvest the cells by centrifugation. The cell pellet contains the intracellular

Omphalotin A.

Protocol 3: Extraction and Partial Purification of
Omphalotin A

Cell Lysis: Resuspend the cell pellet from the production culture in a cold lysis buffer (e.g.,

50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors). Disrupt the cells using a

method suitable for yeast, such as a bead beater with glass beads or a French press.

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g for 30 min at 4°C) to

pellet cell debris. Collect the supernatant (cleared lysate).

Organic Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate or

butanol) to the cleared lysate. Mix vigorously and then separate the phases by

centrifugation. Omphalotin A, being hydrophobic, will partition into the organic phase.[4]

Drying and Reconstitution: Collect the organic phase and evaporate the solvent under

vacuum. Reconstitute the dried extract in a small volume of methanol for analysis.
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Analysis and Further Purification: Analyze the extract for the presence of Omphalotin A
using LC-MS.[4][7] Further purification can be achieved using reversed-phase high-

performance liquid chromatography (RP-HPLC).

Visualizations
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Caption: Proposed biosynthetic pathway of Omphalotin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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